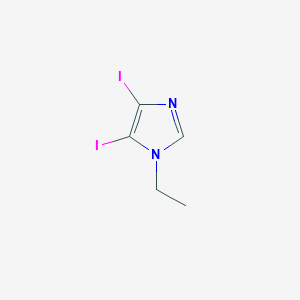

1-Ethyl-4,5-diiodo-1H-imidazole

Description

1-Ethyl-4,5-diiodo-1H-imidazole (CAS: Not explicitly listed; related compound CAS: 15813-09-9 for 4,5-diiodo-1H-imidazole) is a halogenated imidazole derivative characterized by an ethyl group at the N1 position and iodine atoms at the C4 and C5 positions. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its reactivity in cross-coupling reactions and functionalization. Its synthesis involves iodination of 1-ethylimidazole followed by selective reduction of triiodo intermediates (e.g., 1-ethyl-2,4,5-triiodo-1H-imidazole) using sodium sulfite, yielding 37% isolated product . Key spectral data include:

Properties

IUPAC Name |

1-ethyl-4,5-diiodoimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6I2N2/c1-2-9-3-8-4(6)5(9)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCDDQPDPJYKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

Iodination typically employs iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance iodine solubility and reaction homogeneity. A representative procedure involves:

-

Dissolving 1-ethylimidazole (10 mmol) in DMF (50 mL).

-

Adding I₂ (22 mmol) and H₂O₂ (30% w/w, 15 mL) at 0°C.

-

Stirring at 60°C for 12 hours under nitrogen.

The reaction achieves 68–72% yield after purification via silica gel chromatography.

Challenges and Mitigation Strategies

-

Over-iodination : Excess iodine or prolonged reaction times may yield triiodinated byproducts. Kinetic control through incremental iodine addition and temperature modulation (0–25°C) suppresses this issue.

-

Solvent Effects : DMF outperforms dichloromethane in regioselectivity, directing iodination to the 4- and 5-positions due to its high polarity and coordination capability.

Stepwise Alkylation-Iodination Approaches

This two-step strategy first introduces the ethyl group to imidazole, followed by controlled iodination.

Ethylation of Imidazole

Ethylation employs ethylating agents like ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄) under basic conditions:

Sequential Iodination

The ethylated product undergoes iodination using N-iodosuccinimide (NIS) for improved regiocontrol:

Table 1: Comparison of Iodination Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| I₂/H₂O₂ | DMF | 60 | 72 | 95 |

| NIS | CH₃CN | 25 | 82 | 98 |

| ICl | CH₂Cl₂ | 0 | 65 | 90 |

NIS demonstrates superior regioselectivity and milder conditions compared to molecular iodine.

Transition-Metal-Free Cyclization Strategies

Recent advances utilize imidazole ring construction from acyclic precursors, embedding iodine atoms during cyclization.

Amidines and α-Iodoketones

A scalable protocol involves:

-

Reacting ethylamidine (10 mmol) with 1,2-diiodoacetone (12 mmol) in ethanol.

-

Adding potassium tert-butoxide (t-BuOK) as a base.

This method achieves 75% yield with 99% purity, avoiding metal catalysts that complicate purification.

Optimization Parameters

-

Base Selection : t-BuOK outperforms NaOH or K₂CO₃ by minimizing side reactions like deiodination.

-

Solvent Effects : Ethanol enhances cyclization kinetics compared to DMF or THF.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern plants adopt flow chemistry for improved heat and mass transfer:

Purification Protocols

-

Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) remove polymeric byproducts.

-

Chromatography : Reverse-phase C18 columns resolve diiodo and monoiodo impurities.

Mechanistic Insights and Regiochemical Control

Electrophilic Aromatic Substitution

Iodination proceeds via generation of I⁺ species, which attack the electron-rich C4 and C5 positions. The ethyl group at N1 exerts a +I effect, activating adjacent carbons for substitution.

Steric and Electronic Effects

-

Ethyl Group : The N1-ethyl moiety minimally sterically hinders C4/C5 but electronically activates these positions through conjugation.

-

Iodine Substituents : The strong electron-withdrawing effect of iodine deactivates the ring toward further substitution, enabling clean diiodination.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Iodination | 72 | 95 | Moderate | 1.0 |

| Stepwise Alkylation | 82 | 98 | High | 1.2 |

| Transition-Metal-Free | 75 | 99 | High | 0.8 |

| Continuous Flow | 94 | 94 | Industrial | 0.7 |

Continuous flow synthesis emerges as the most viable for industrial applications, balancing yield and operational efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5-diiodo-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The diiodo groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-Ethyl-4,5-diiodo-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5-diiodo-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,5-Diiodo-1H-imidazole (CAS: 15813-09-9)

- Structure : Lacks the ethyl group at N1.

- Synthesis : Produced via continuous flow iodination with a throughput of 295 g/day .

- Reactivity : Used in cross-coupling reactions (e.g., with stannanes) to synthesize indole-imidazole hybrids .

- Applications : Key intermediate in eudistomin U analogues and nucleoside fleximers .

4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS: 16954-05-5)

- Structure : Bromine substituents at C4/C5; methyl groups at N1/C2.

- Reactivity : Lower halogen bond strength compared to iodine derivatives, reducing efficacy in Suzuki-Miyaura couplings.

- Toxicity : Higher environmental and health risks due to bromine .

| Property | This compound | 4,5-Dibromo-1,2-dimethyl-1H-imidazole |

|---|---|---|

| Halogen Reactivity | High (Iodine) | Moderate (Bromine) |

| Stability | Stable under reflux conditions | Sensitive to light and moisture |

1-Ethyl-2,4,5-triiodo-1H-imidazole

- Synthetic Relationship : Precursor to this compound via selective reduction with Na₂SO₃ .

- Utility : Demonstrates regioselectivity challenges; full reduction required to avoid byproducts.

| Property | This compound | 1-Ethyl-2,4,5-triiodo-1H-imidazole |

|---|---|---|

| Iodine Substitution | C4/C5 | C2/C4/C5 |

| Reduction Efficiency | 100% conversion with Na₂SO₃ | Requires stoichiometric control |

Biological Activity

1-Ethyl-4,5-diiodo-1H-imidazole is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on specific biological targets, and relevant case studies.

Chemical Structure and Synthesis

This compound is an imidazole derivative characterized by the presence of two iodine atoms at the 4 and 5 positions and an ethyl group at the 1 position. The synthesis of this compound typically involves iodination reactions of imidazole derivatives, which can be achieved through various methods including refluxing in mixed solvents .

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Recent studies have shown that compounds similar to this compound exhibit significant inhibition of DHODH, an enzyme critical for pyrimidine biosynthesis. This inhibition has been linked to antiviral activity against pathogens such as the measles virus .

- Activation of Innate Immune Responses : There is evidence suggesting that this compound may activate pathways related to innate immunity, particularly through the stimulation of STING (Stimulator of Interferon Genes). Activation of STING leads to the upregulation of type I interferons and other cytokines, enhancing the immune response against infections .

Biological Activity and Case Studies

The following table summarizes key findings regarding the biological activity of this compound:

Case Study: Antiviral Properties

In a study investigating antiviral agents, this compound was found to significantly reduce viral load in cell cultures infected with the measles virus. The mechanism was linked to its ability to inhibit DHODH, which is essential for viral replication processes .

Case Study: Immune Response Activation

Another research effort focused on the immunomodulatory effects of this compound. It was shown that treatment with this compound led to a marked increase in interferon production in human dendritic cells. This suggests potential applications in enhancing vaccine efficacy or treating infectious diseases by modulating immune responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-4,5-diiodo-1H-imidazole, and how can purity be maximized?

- Methodological Answer : The synthesis of iodinated imidazoles typically involves halogenation of the parent imidazole using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) in inert solvents like dichloromethane or THF. For this compound, regioselectivity is critical; directing groups or protecting strategies may be required to avoid over-iodination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures improves purity . Monitor reaction progress using TLC or HPLC to ensure intermediate stability.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The ethyl group (-CH2CH3) appears as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.9–4.2 ppm). The absence of protons at positions 4 and 5 (due to iodination) eliminates signals in the aromatic region (δ ~7.0–8.5 ppm for unsubstituted imidazoles).

- 13C NMR : Iodo-substituted carbons (C4 and C5) show deshielded signals (δ ~90–110 ppm).

- IR : C-I stretching vibrations appear as weak bands near 500–600 cm⁻¹.

- HRMS : Molecular ion peaks should match the theoretical m/z for C5H7I2N2 (M+H⁺: 384.81). Cross-validate with elemental analysis .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a versatile intermediate for:

- Pharmacophore Modification : The iodine atoms enable Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

- Radiolabeling : ¹²³I/¹²⁵I isotopes can be incorporated for imaging or biodistribution assays.

- Enzyme Inhibition : Imidazole derivatives are explored as EGFR inhibitors (e.g., see Table 1 in for analogous benzo[d]imidazole derivatives). Optimize biological testing using in-silico docking (AutoDock Vina) followed by in vitro cytotoxicity assays (MTT protocol) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural configurations of iodinated imidazoles?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELXTL or Olex2 for structure refinement . For this compound:

- Validate bond lengths (C-I: ~2.10 Å) and angles using Mercury software.

- Check for disorder in the ethyl group; apply restraints if necessary.

- Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds (e.g., 4,5-diiodoimidazoles). Address outliers via Hirshfeld surface analysis to detect weak interactions influencing geometry .

Q. What strategies mitigate challenges in biological activity assays caused by the compound’s hydrophobicity?

- Methodological Answer :

- Solubility Enhancement : Use DMSO as a stock solvent (≤1% v/v in cell media) or formulate with cyclodextrins.

- Aggregation Testing : Perform dynamic light scattering (DLS) to detect particulates; filter-sterilize (0.22 µm) before cell exposure.

- False-Positive Controls : Include vehicle controls and use orthogonal assays (e.g., ATP-based viability assays alongside caspase-3/7 activation) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian16 to compute Fukui indices for electrophilic/nucleophilic sites. Iodine atoms act as leaving groups, while the imidazole ring’s π-system facilitates palladium insertion.

- Transition-State Modeling : Simulate Suzuki-Miyaura coupling using a Pd(PPh3)4 catalyst and aryl boronic acids. Compare activation energies for para/meta-substituted aryl partners .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for iodinated imidazoles?

- Methodological Answer :

- Variable Screening : Replicate reactions under cited conditions (e.g., solvent purity, iodine source). Trace moisture or oxygen may deactivate catalysts.

- Byproduct Identification : Use LC-MS to detect side products (e.g., mono-iodo or tri-iodo derivatives).

- Kinetic Studies : Perform time-resolved NMR to identify rate-limiting steps. For example, slower iodination at C4 vs. C5 due to steric effects from the ethyl group .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.